5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied biological and chemical properties.
Uniqueness
5-(4-Fluorophenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H25FN4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-dimethyl-6-(3-morpholin-4-ylpropyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3/c1-23-17-14-26(9-3-8-25-10-12-29-13-11-25)19(15-4-6-16(22)7-5-15)18(17)20(27)24(2)21(23)28/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
NUAYRRBXAUIHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCN4CCOCC4 |
Origin of Product |
United States |
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